molecular formula C16H23NO4 B1376435 Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate CAS No. 1047656-19-8

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate

Cat. No.: B1376435
CAS No.: 1047656-19-8
M. Wt: 293.36 g/mol
InChI Key: OHICBBVKWVMBJD-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate is an organic compound with the molecular formula C16H25NO4. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including esterification and hydroxylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by enabling continuous flow reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-9-8-16(20,11-17)13-7-5-4-6-12(13)10-18/h4-7,18,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHICBBVKWVMBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-bromophenyl)methanol (56 g) in tetrahydrofuran (300 mL) was cooled to −78° C., n-butyllithium (1.6 M, hexane solution, 390 mL) was slowly added dropwise. After stirring at −78° C. for 1 hr, a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (60 g) in tetrahydrofuran (200 mL) was added dropwise. The reaction mixture was warmed to room temperature, and the mixture was stirred at room temperature overnight. The reaction was quenched with water and stirring at room temperature for 30 min. The reaction mixture was diluted with ethyl acetate, and washed with aqueous sodium chloride solution. The organic layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate, 40%-80%) and crystallized from ethyl acetate-hexane to give the object product (35 g).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
390 mL
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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